5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that contains both an oxadiazole ring and a pyrrolidinone ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the sulfanyl group and the oxadiazole ring imparts unique chemical properties to the molecule, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidinone moiety. One common method involves the cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative under acidic or basic conditions to form the oxadiazole ring. The resulting intermediate can then be reacted with a suitable pyrrolidinone precursor to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the sulfanyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific receptors. The sulfanyl group and oxadiazole ring can form hydrogen bonds and other interactions with biological targets, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of pyrrolidinone.
3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Contains a chromenone ring instead of pyrrolidinone.
Uniqueness
5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is unique due to the combination of the oxadiazole ring and the pyrrolidinone moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C6H7N3O2S |
---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
5-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H7N3O2S/c10-4-2-1-3(7-4)5-8-9-6(12)11-5/h3H,1-2H2,(H,7,10)(H,9,12) |
InChI Key |
ZJZNHBMNRVZWGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=NNC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.